(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-13(8-15(10-19)21(12)3)7-14(9-18)17(22)20(2)11-16-5-4-6-23-16/h4-8H,11H2,1-3H3/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWFSNWGQXLCN-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)N(C)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)N(C)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide, identified by CAS number 1424359-47-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.4 g/mol. The structure includes a cyano group and a pyrrole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1424359-47-6 |
| Molecular Formula | C17H16N4OS |
| Molecular Weight | 324.4 g/mol |
1. Anti-inflammatory Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays demonstrated the ability to modulate inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies using models of paw edema showed that these compounds can reduce inflammation markers effectively.
Case Study:
A study on a related compound demonstrated a reduction in nitrite production and inflammatory cytokines at concentrations as low as 25 µM. This suggests that (E)-2-Cyano derivatives may share similar pathways in inhibiting inflammatory responses .
2. Antimicrobial Activity
Pyrrole derivatives are recognized for their antimicrobial properties. Research indicates that (E)-2-Cyano compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.
Case Study:
In laboratory settings, derivatives of pyrrole have shown efficacy against various pathogens, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial protein synthesis and cell wall synthesis .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrrole-based compounds have revealed promising results. The ability to induce apoptosis in cancer cells has been attributed to the structural features of these compounds.
Case Study:
A derivative similar to (E)-2-Cyano was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .
The biological activity of (E)-2-Cyano derivatives can be attributed to several mechanisms:
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines.
- Membrane Disruption: Alteration of bacterial membrane integrity leading to cell lysis.
- Apoptotic Induction: Triggering intrinsic apoptotic pathways in cancer cells.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that it exhibits significant inhibitory effects against various cancer cell lines, including:
| Cancer Cell Line | Inhibitory Effect |
|---|---|
| Breast Adenocarcinoma (MCF-7) | High |
| Non-Small Cell Lung Cancer (NCI-H460) | Moderate |
| CNS Cancer (SF-268) | High |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although detailed mechanistic studies are still required to elucidate these pathways further .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This activity indicates potential therapeutic uses in treating conditions like asthma and arthritis .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized various derivatives of compounds related to (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide. These derivatives were evaluated for their biological activities, revealing enhanced potency in certain analogs against specific tumor types . -
Molecular Docking Studies :
In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate a strong interaction with enzymes involved in inflammatory pathways, suggesting that further development could lead to effective anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
